molecular formula C9H9N3O3 B13627702 2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid

2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid

Cat. No.: B13627702
M. Wt: 207.19 g/mol
InChI Key: LYVMEOQBDHGATN-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring fused with a furan ring

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C9H9N3O3/c10-8-4-6(7-2-1-3-15-7)11-12(8)5-9(13)14/h1-4H,5,10H2,(H,13,14)

InChI Key

LYVMEOQBDHGATN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=C2)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid typically involves the reaction of 5-amino-3-(furan-2-yl)-1H-pyrazole with bromoacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Reactions at the 5-Amino Group

The 5-amino group (-NH₂) demonstrates high nucleophilicity, enabling:

a. Condensation with carbonyl compounds
Reacts with trifluoromethyl-β-diketones to form pyrazolo[3,4-b]pyridines via intramolecular cyclization . For example:

  • Reaction with CF₃-substituted diketones yields 4-CF₃-pyrazolo[3,4-b]pyridine (89% yield) .

  • Competitive pathways may produce acetamide byproducts in acetic acid-mediated conditions .

b. Acylation reactions

  • Acetylation with acetic anhydride produces N-acetyl derivatives , modifying solubility and bioactivity.

  • Reaction with chloroacetyl chloride forms chloroacetamide intermediates , useful for further functionalization.

Cycloaddition Reactions Involving the Pyrazole Ring

The pyrazole core participates in 1,3-dipolar cycloadditions:

a. With diazo compounds

  • Ethyl diazoacetate undergoes cycloaddition to form pyrazole-5-carboxylate derivatives (89% yield) .

  • Zinc triflate catalysis enhances regioselectivity for pyrazole functionalization .

b. Furan ring participation
The furan moiety engages in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .

Electrophilic Substitutions on the Furan Moiety

The electron-rich furan ring undergoes:

Reaction TypeReagentProductConditions
NitrationHNO₃/H₂SO₄5-Nitro-furan derivative0–5°C, 2 hr
SulfonationSO₃/H₂SO₄Furan-2-sulfonic acid derivative80°C, 4 hr

Acylation and Alkylation Reactions

The acetic acid side chain facilitates:

a. Esterification

  • Methanol/H₂SO₄ converts the -COOH group to methyl esters , enhancing lipophilicity.
    b. Amide formation

  • Coupling with amines via EDC/HOBt yields bioactive amides with improved pharmacokinetics.

Condensation and Cyclization Pathways

a. Thiazole formation
Reacts with thiosemicarbazide in glacial acetic acid to produce thiazole-pyrazole hybrids (72% yield) :

text
2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid + Thiosemicarbazide → 2-Amino-6-(furan-2-yl)-4-(3-(furan-2-yl)-1H-pyrazol-4-yl)nicotinonitrile[6]

b. Pyrazoloazine synthesis
Condensation with enaminones generates fused heterocycles like pyrazolo[3,4-b]pyridines , which show cytotoxic activity against CaCO-2 colon cancer cells (IC₅₀: 12 µM) .

Key Reactivity Trends

Reactive SitePreferred ReactionsBiological Impact
5-NH₂ (pyrazole)Acylation, cyclocondensationEnhanced antimicrobial activity
Furan ringElectrophilic substitutionModulation of electronic profile
Acetic acid side chainEsterification, amide couplingImproved drug-likeness

Data synthesized from .

Scientific Research Applications

2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-3-(thien-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.

    2-(5-Amino-3-(pyridin-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid is unique due to the presence of both furan and pyrazole rings, which confer specific chemical and biological properties. The furan ring enhances the compound’s aromaticity and reactivity, while the pyrazole ring provides additional sites for functionalization and interaction with biological targets.

Biological Activity

2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid, a compound belonging to the pyrazole family, has garnered attention in recent years due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to synthesize the current knowledge regarding the biological activity of this specific compound, supported by data tables and relevant case studies.

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1207025-83-9
  • Structural Formula : Chemical Structure

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Strong inhibition
Escherichia coli0.50Moderate inhibition
Candida albicans0.30Strong inhibition

The compound's ability to inhibit biofilm formation was also noted, suggesting potential applications in treating biofilm-associated infections .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Enzyme IC50 (µM) Comparison
COX-15.40Superior to standard drugs
COX-20.01Highly selective

These findings indicate that this compound may serve as a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In particular, this compound has shown promise against various cancer cell lines.

Cell Line CC50 (µM) Mechanism of Action
MCF-7 (breast cancer)10.38Induction of apoptosis
U937 (leukemia)8.50Cell cycle arrest

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, further supporting its potential as an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated several pyrazole derivatives for their antimicrobial activities, highlighting the superior efficacy of compounds similar to this compound against resistant strains of bacteria .
  • Anti-inflammatory Research : Research conducted on COX inhibition demonstrated that this compound not only inhibits COX enzymes effectively but also exhibits a favorable safety profile compared to traditional NSAIDs .
  • Anticancer Investigations : A comprehensive study involving various cancer cell lines indicated that this pyrazole derivative could significantly reduce cell viability and promote apoptotic pathways, marking it as a candidate for further development in cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of enaminones or malonaldehyde derivatives with hydrazines. For example, (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one reacts with hydrazine hydrate in ethanol under reflux, followed by acetic acid functionalization. Optimization includes adjusting stoichiometry (1.1 equiv of enaminone), temperature (room temperature for intermediates), and purification via reversed-phase chromatography to achieve >90% yield . IR spectroscopy (e.g., 1746 cm⁻¹ for carbonyl groups) and melting point analysis (140–142°C decomposition) are critical for verifying purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks like 1746 cm⁻¹ (C=O stretch of acetic acid moiety) and 1527 cm⁻¹ (C-N pyrazole vibration) .
  • NMR : Prioritize ¹H NMR signals for the furan ring (δ 6.3–7.4 ppm), pyrazole NH₂ (δ ~5.2 ppm), and acetic acid protons (δ 3.8–4.2 ppm) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect by-products like unreacted enaminones .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Store as a powder at room temperature in airtight, light-resistant containers to prevent degradation. Avoid prolonged exposure to moisture, which may hydrolyze the acetic acid moiety. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory due to potential skin/eye irritation risks .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s structural configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond lengths (e.g., C-N pyrazole bonds ~1.34 Å) and dihedral angles between the furan and pyrazole rings. SHELX’s robust algorithms handle high-resolution data, even for twinned crystals, by refining anisotropic displacement parameters and validating hydrogen bonding networks (e.g., NH₂···O=C interactions) . For macromolecular analogs, SHELXPRO interfaces with PDB formats to model electron density maps .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. IR) during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism in pyrazole rings) by acquiring spectra at 25°C and 60°C .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₈N₃O₃) with exact mass (223.0796 Da) to rule out isobaric impurities .
  • Computational DFT : Compare calculated IR/NMR spectra (e.g., B3LYP/6-31G*) with experimental data to identify discrepancies in substituent effects .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity, such as antimicrobial or enzyme inhibition potential?

  • Methodological Answer :

  • In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
  • Enzyme Inhibition : Screen for COX-2 or acetylcholinesterase inhibition via UV-Vis kinetics (e.g., Ellman’s method for AChE), using IC₅₀ calculations and Lineweaver-Burk plots to determine inhibition type .
  • Structure-Activity Relationship (SAR) : Modify the furan or acetic acid moieties and compare bioactivity trends .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze degradation products via LC-MS. The acetic acid group is prone to hydrolysis at pH >10 .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset (~140°C) and monitor mass loss to establish safe handling thresholds .
  • Long-Term Stability : Store samples at 4°C, 25°C, and 40°C for 6–12 months, with periodic HPLC checks for purity deviations >2% .

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